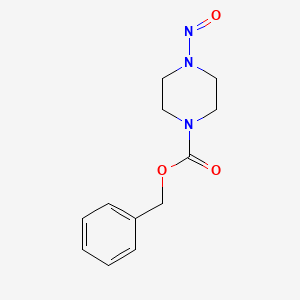

Benzyl 4-nitrosopiperazine-1-carboxylate

Description

Benzyl 4-nitrosopiperazine-1-carboxylate is a nitroso-functionalized piperazine derivative. The nitroso group (-NO) at the 4-position of the piperazine ring distinguishes it from other benzyl piperazine/piperidine carboxylates. This compound is likely used as an intermediate in organic synthesis, particularly in pharmaceutical research, where nitroso groups serve as precursors for amines or participate in cycloaddition reactions.

Properties

Molecular Formula |

C12H15N3O3 |

|---|---|

Molecular Weight |

249.27 g/mol |

IUPAC Name |

benzyl 4-nitrosopiperazine-1-carboxylate |

InChI |

InChI=1S/C12H15N3O3/c16-12(14-6-8-15(13-17)9-7-14)18-10-11-4-2-1-3-5-11/h1-5H,6-10H2 |

InChI Key |

CUQARCVAXWLZDP-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)OCC2=CC=CC=C2)N=O |

Origin of Product |

United States |

Preparation Methods

The synthesis of benzyl 4-nitrosopiperazine-1-carboxylate involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions typically involve the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

Benzyl 4-nitrosopiperazine-1-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield nitroso derivatives, while reduction reactions may produce amine derivatives .

Scientific Research Applications

Benzyl 4-nitrosopiperazine-1-carboxylate has garnered attention due to its potential biological activities, particularly as a nitrosamine. Nitrosamines are known to interact with cellular components, leading to DNA damage and mutations, which may contribute to carcinogenesis. Research indicates that compounds like this compound can induce significant cellular effects, including:

- DNA Damage : The nitroso group can form reactive species that bind to DNA, leading to mutagenic effects.

- Alterations in Gene Expression : Studies have shown that similar compounds can affect gene expression profiles in various cell types.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Medicinal Chemistry Applications

In medicinal chemistry, this compound is explored for its potential as a lead compound in drug development. Its biological activity suggests possible applications in:

- Cancer Research : Due to its carcinogenic properties, understanding the mechanisms of action could lead to insights into cancer biology and potential therapeutic targets.

- Pharmacokinetics Studies : Interaction studies involving this compound focus on its biochemical pathways and pharmacokinetics, essential for assessing safety and efficacy in drug development.

- Drug Design : The compound's structure provides a scaffold for designing new drugs targeting specific biological pathways.

Comparative Analysis with Other Nitrosamines

To highlight the unique characteristics of this compound, it can be compared with other nitrosamine compounds:

| Property | This compound | Other Nitrosamines |

|---|---|---|

| Carcinogenic Potential | High | Varies |

| Biological Activity | DNA damage, enzyme inhibition | Varies |

| Synthetic Accessibility | Moderate | Varies |

This comparative analysis underscores the importance of understanding the specific properties and applications of this compound within the broader context of nitrosamines.

Mechanism of Action

The mechanism of action of benzyl 4-nitrosopiperazine-1-carboxylate involves its interaction with molecular targets and pathways in biological systems. The nitroso group in the compound can undergo redox reactions, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in various biological effects, including cytotoxicity and mutagenicity . The specific molecular targets and pathways involved depend on the context of the study and the biological system being investigated.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between benzyl 4-nitrosopiperazine-1-carboxylate and analogous compounds, based on structural features, physicochemical properties, and safety data from the evidence:

Key Observations:

Reactivity: The nitroso group in this compound may confer unique reactivity (e.g., participation in [4+2] cycloadditions or nitrosative coupling) compared to amino, hydroxyl, or cyano substituents in analogs.

Toxicity: Nitroso compounds are often associated with mutagenicity and carcinogenicity, unlike the hydroxyl or ester derivatives .

Applications : While benzyl 4-hydroxy-1-piperidinecarboxylate is used in peptide synthesis , and benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate serves as a synthetic intermediate , the nitroso variant’s applications remain speculative.

Research Findings and Data Gaps

Synthetic Routes: Benzyl piperazine/piperidine carboxylates are typically synthesized via reductive amination or carbamate formation . For this compound, nitrosation of a precursor amine (e.g., benzyl 4-aminopiperazine-1-carboxylate) using nitrous acid could be hypothesized.

Safety Concerns: Benzyl 4-aminopiperidine-1-carboxylate requires PPE (gloves, goggles) due to skin/eye irritation risks .

Ecological Impact: No ecological data are available for any of the compounds in the evidence, highlighting a critical research gap.

Biological Activity

Benzyl 4-nitrosopiperazine-1-carboxylate is a compound that falls within the category of nitrosamines, which are known for their significant biological activities, particularly in relation to carcinogenicity. This article explores the biological activity of this compound, highlighting its synthesis, biological implications, and relevant research findings.

Overview of Nitrosamines

Nitrosamines, including this compound, are organic compounds formed from the reaction of secondary amines with nitrous acid. They are notorious for their carcinogenic properties, with studies indicating that over 80% of nitrosamines can induce cancer in laboratory animals and are anticipated to pose similar risks to humans . The mechanism of their carcinogenicity often involves metabolic activation leading to DNA damage through the formation of reactive intermediates .

This compound is synthesized through a reaction involving piperazine derivatives and nitrous acid. The structure can be represented as follows:

This compound features a piperazine ring substituted with a benzyl group and a nitroso functional group, which is crucial for its biological activity.

Carcinogenic Potential

Research indicates that nitrosamines like this compound exhibit strong carcinogenic potential. The compound's ability to form DNA adducts through metabolic activation has been documented, leading to mutations that can initiate carcinogenesis . For instance, studies have shown that exposure to nitrosamines can result in the formation of stable DNA adducts, which are critical in understanding their role in cancer development .

Case Studies and Research Findings

- Carcinogenicity Studies : A study demonstrated that this compound induced tumors in laboratory animals when administered at certain doses. The tumors were primarily located in the liver and lungs, supporting its classification as a potential human carcinogen .

- Mechanistic Insights : Investigations into the metabolic pathways of this compound revealed that cytochrome P450 enzymes play a significant role in its activation. This process leads to the formation of highly reactive species capable of interacting with cellular macromolecules .

- Comparative Analysis : A comparative study involving various nitrosamines showed that this compound had a higher mutagenic activity than several other derivatives tested, indicating its potent biological effects .

Data Table: Biological Activity Summary

Q & A

Q. What are the recommended synthesis methods for Benzyl 4-nitrosopiperazine-1-carboxylate, and what reaction conditions optimize yield?

Methodological Answer: Synthesis of nitroso-containing piperazine derivatives typically involves:

- Nitroso Group Introduction : Reacting an amine precursor (e.g., 4-aminopiperazine) with nitrosating agents like sodium nitrite in acidic media. For example, benzyl-protected intermediates (e.g., Benzyl 4-aminopiperidine-1-carboxylate) can be nitrosated under controlled pH (3–5) at 0–5°C to minimize side reactions .

- Protection/Deprotection : Use of benzyl chloroformate (Cbz-Cl) for amine protection, followed by deprotection via catalytic hydrogenation (e.g., Pd/C, H₂) to retain the nitroso group .

- Solvent and Catalyst Optimization : Dichloromethane or THF with bases like triethylamine improves reaction efficiency. For example, yields of related compounds (e.g., Benzyl 4-oxo-2-propylpiperidine-1-carboxylate) reached 57% under Ir-catalyzed amination in DMF at 50°C .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear NIOSH/MSHA-approved respirators, nitrile gloves, and chemical safety goggles to prevent skin/eye contact .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to avoid hazardous reactions .

- Spill Management : Use inert absorbents (e.g., vermiculite) for containment. Avoid water to prevent dispersion .

- First Aid : For skin contact, wash with soap/water for 15+ minutes. For inhalation, move to fresh air and monitor for respiratory distress .

Q. What spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Methodological Answer:

- NMR :

- HRMS : Confirm molecular ion ([M+H]⁺) with <5 ppm error. For C₁₃H₁₆N₃O₃, expected m/z ≈ 274.1134 .

- FTIR : Stretching vibrations at ~1650 cm⁻¹ (C=O), ~1520 cm⁻¹ (N–O nitroso) .

Advanced Research Questions

Q. How can computational tools like Mercury CSD assist in analyzing the crystal structure of this compound derivatives?

Methodological Answer:

- Crystal Packing Analysis : Mercury CSD identifies intermolecular interactions (e.g., hydrogen bonds between nitroso groups and adjacent molecules) .

- Void Visualization : Quantifies solvent-accessible voids in the lattice, critical for assessing crystallinity and stability .

- Packing Similarity : Compares derived structures with known piperazine derivatives (e.g., SHELX-refined datasets) to validate structural models .

Q. What strategies resolve contradictions in reaction yields when synthesizing this compound under varying conditions?

Methodological Answer:

- DoE (Design of Experiments) : Systematic variation of pH (2–6), temperature (−10°C to 25°C), and stoichiometry (1:1–1:2 amine/nitrosating agent) to identify optimal conditions .

- Byproduct Analysis : Use LC-MS to detect side products (e.g., over-nitrosated species) and adjust reaction time (≤2 hours) .

- Catalyst Screening : Test transition-metal catalysts (e.g., Ir, Pd) for regioselective nitrosation, as seen in allylic amination studies .

Q. What are the implications of the nitroso group's reactivity on the stability and derivatization of this compound in complex reactions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.